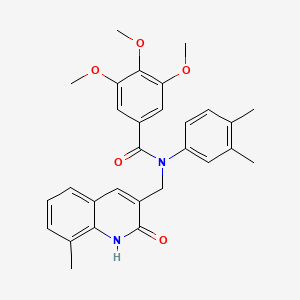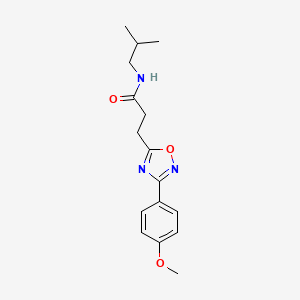
N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as EPPA, is a novel compound that has gained attention in scientific research for its potential therapeutic benefits. EPPA is a small molecule inhibitor that targets the interaction between the protein HSP90 and its client proteins.
Mécanisme D'action
N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide works by inhibiting the interaction between the HSP90 protein and its client proteins. HSP90 is a chaperone protein that is involved in the folding and stabilization of many client proteins, including oncogenic proteins. By inhibiting this interaction, N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide destabilizes the client proteins, leading to their degradation and ultimately inhibiting their function.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to induce apoptosis, or programmed cell death. Additionally, N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to reduce the accumulation of toxic proteins such as amyloid beta and alpha-synuclein. In inflammatory diseases, N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its specificity for the HSP90 protein. This allows for targeted inhibition of specific client proteins without affecting other cellular processes. Additionally, N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have low toxicity in animal studies. One limitation of N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is its potential use in combination with other cancer therapies such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in animal models. Another area of interest is the potential use of N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in treating other diseases such as cystic fibrosis and viral infections. Finally, further studies are needed to determine the long-term safety and efficacy of N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in humans.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 4-ethoxyaniline, 4-bromoanisole, and 4-(pyrrolidin-1-ylsulfonyl)phenol. The reaction involves the coupling of these three compounds using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The resulting product is then treated with acetic anhydride to yield the final compound, N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has shown potential therapeutic benefits in various scientific research applications. It has been studied for its anti-cancer properties as it targets the HSP90 protein, which is involved in the stabilization and folding of many oncogenic proteins. N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-2-26-17-7-5-16(6-8-17)21-20(23)15-27-18-9-11-19(12-10-18)28(24,25)22-13-3-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWHNLCFQWQFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxy-phenyl)-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720676.png)

![N'-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720699.png)



![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)




![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)